molecular formula C25H22N2O4S B281513 N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide

Numéro de catalogue: B281513
Poids moléculaire: 446.5 g/mol
Clé InChI: SQLGCWLLNKLSNL-VYIQYICTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, also known as DASA-58, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a selective inhibitor of the calcium-activated chloride channel TMEM16A, which is involved in various physiological processes such as smooth muscle contraction, neuronal excitability, and secretion.

Mécanisme D'action

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide exerts its pharmacological effects by selectively inhibiting the calcium-activated chloride channel TMEM16A. This channel is involved in various physiological processes such as smooth muscle contraction, neuronal excitability, and secretion. By inhibiting TMEM16A, this compound reduces chloride ion influx and thus modulates the membrane potential and intracellular calcium concentration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of chloride ion influx, the modulation of membrane potential and intracellular calcium concentration, the relaxation of smooth muscle cells, and the reduction of mucus viscosity. These effects make this compound a promising therapeutic agent for the treatment of various diseases such as cystic fibrosis, asthma, and hypertension.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its selectivity for the calcium-activated chloride channel TMEM16A, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research and development of N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential therapeutic applications of this compound in other diseases such as cancer and neurological disorders should be explored. Finally, the development of more potent and selective inhibitors of TMEM16A could provide new opportunities for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves a multistep procedure that starts with the reaction of 4-methoxybenzenesulfonyl chloride with 2,4-dimethylaniline to yield N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with 3-formyl-4-hydroxy-2-naphthoic acid in the presence of a base to form the final product, this compound.

Applications De Recherche Scientifique

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cystic fibrosis, asthma, and hypertension. In cystic fibrosis, this compound has been shown to restore the function of the defective chloride channel, thus improving the hydration of airway surfaces and reducing mucus viscosity. In asthma, this compound has been found to inhibit bronchoconstriction and airway hyperresponsiveness. In hypertension, this compound has been shown to relax vascular smooth muscle cells and lower blood pressure.

Propriétés

Formule moléculaire

C25H22N2O4S

Poids moléculaire

446.5 g/mol

Nom IUPAC

(NZ)-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C25H22N2O4S/c1-16-8-13-22(17(2)14-16)26-24-15-23(20-6-4-5-7-21(20)25(24)28)27-32(29,30)19-11-9-18(31-3)10-12-19/h4-15,26H,1-3H3/b27-23-

Clé InChI

SQLGCWLLNKLSNL-VYIQYICTSA-N

SMILES isomérique

CC1=CC(=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O)C

SMILES

CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C

SMILES canonique

CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.